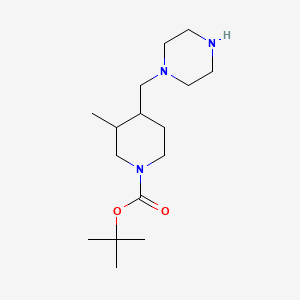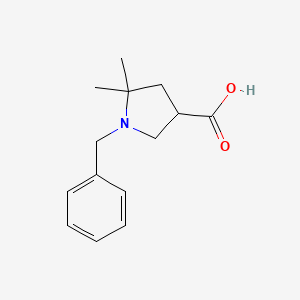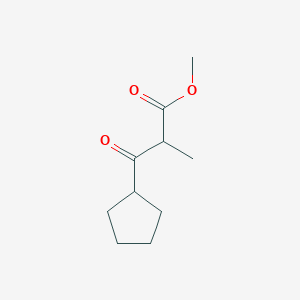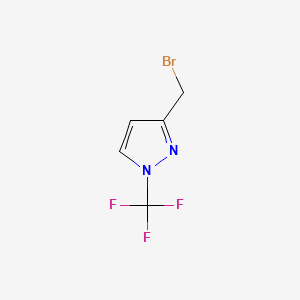
Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with various functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-methoxypiperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H29NO5 |
|---|---|
Peso molecular |
315.40 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H29NO5/c1-7-21-12(18)15(5,6)16(20)8-10-17(11-9-16)13(19)22-14(2,3)4/h20H,7-11H2,1-6H3 |
Clave InChI |
JAXWGFCUHRVPKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C1(CCN(CC1)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)


![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)





![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)


![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)
